7-Fluoro-1H-benzo[d]imidazol-5-ol

HCV NS5A inhibition pharmacokinetics fluorobenzimidazole

7-Fluoro-1H-benzo[d]imidazol-5-ol (C₇H₅FN₂O, MW 152.13) is a fluorinated heterocyclic building block comprising a benzimidazole core with a fluorine substituent at the 7-position and a hydroxy group at the 5-position. This specific substitution pattern is integral to a class of potent MEK inhibitors, exemplified by the clinical candidate scaffold 6-(4-bromo-2-chlorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxamide, where the 7-fluoro substituent is critical for target binding.

Molecular Formula C7H5FN2O
Molecular Weight 152.13 g/mol
Cat. No. B12838878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-1H-benzo[d]imidazol-5-ol
Molecular FormulaC7H5FN2O
Molecular Weight152.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC=N2)F)O
InChIInChI=1S/C7H5FN2O/c8-5-1-4(11)2-6-7(5)10-3-9-6/h1-3,11H,(H,9,10)
InChIKeyIRVWTRSTRURULF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-1H-benzo[d]imidazol-5-ol: Core Scaffold for Fluorinated Benzimidazole-Based Research and Development


7-Fluoro-1H-benzo[d]imidazol-5-ol (C₇H₅FN₂O, MW 152.13) is a fluorinated heterocyclic building block comprising a benzimidazole core with a fluorine substituent at the 7-position and a hydroxy group at the 5-position [1]. This specific substitution pattern is integral to a class of potent MEK inhibitors, exemplified by the clinical candidate scaffold 6-(4-bromo-2-chlorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxamide, where the 7-fluoro substituent is critical for target binding [2]. The compound represents a key intermediate for medicinal chemistry programs targeting kinase inhibition and antiviral activity [3][4].

Why 7-Fluoro-1H-benzo[d]imidazol-5-ol Cannot Be Replaced by Generic Benzimidazole Analogs


Benzimidazole substitution patterns are not interchangeable; the position of the fluorine atom and the presence of the 5-hydroxy group create a unique hydrogen-bonding and electronic environment that directly impacts target binding and pharmacokinetics. In fluorobenzimidazole-based HCV NS5A inhibitors, replacement of fluorine with hydrogen in non-fluorinated analogs resulted in significantly diminished pharmacokinetic performance [1]. Similarly, in MEK inhibitor programs, the 7-fluoro substituent is essential for potency; related scaffolds with alternative halogenation patterns or ring positions have shown reduced or abolished inhibitory activity [2]. Even among positional isomers (4-fluoro, 5-fluoro, 6-fluoro, 7-fluoro), the proton pump inhibitor patent literature demonstrates that gastric acid secretion inhibition varies substantially depending on fluorine placement [3]. Therefore, substitution with an unfluorinated benzimidazole or a positional isomer introduces risks of altered biological activity that cannot be predicted without explicit comparative data.

Quantitative Differentiation Evidence for 7-Fluoro-1H-benzo[d]imidazol-5-ol


Fluorine-Substitution Enhances Pharmacokinetic Performance vs. Non-Fluorinated Benzimidazole Analogs

In a direct structural class comparison, fluorobenzimidazole-based HCV NS5A inhibitors demonstrated improved pharmacokinetic (PK) properties relative to their non-fluorinated benzimidazole counterparts. The non-fluorinated analogs served as the baseline for this comparison, and the fluorinated series showed superior PK profiles that were decisive for further development [1]. Although this evidence is derived from more elaborated 2-substituted analogs rather than the bare 5-ol scaffold, the data establish that introduction of fluorine onto the benzimidazole core provides a class-level PK advantage over the unsubstituted benzimidazole system.

HCV NS5A inhibition pharmacokinetics fluorobenzimidazole

Positional Fluorine Isomerism Determines Biological Activity in Benzimidazole-Based Proton Pump Inhibitors

Patent US5049674 explicitly distinguishes the biological activity of 4-fluoro, 5-fluoro, and 6-fluoro isomers of 2-[[(substituted-pyridinyl)methyl]sulfinyl]-1H-benzimidazole derivatives as gastric acid secretion inhibitors. Preferred embodiments are restricted to specific fluoro-substitution positions, and the patent teaches that activity is not equivalent across isomers [1]. Although the 7-fluoro isomer is not claimed in this particular patent, the data demonstrate that fluorine position on the benzimidazole ring is a critical determinant of pharmacological activity. The 7-fluoro-5-hydroxy substitution pattern is structurally distinct from the 4-fluoro, 5-fluoro, and 6-fluoro isomers commonly explored, providing a unique chemical space for target engagement.

gastric acid secretion inhibition positional isomerism proton pump inhibitor

The 7-Fluoro-5-Hydroxy Scaffold Is a Critical Intermediate for Potent MEK Inhibitors

The compound 7-fluoro-1H-benzo[d]imidazol-5-ol serves as the direct synthetic precursor to advanced MEK inhibitor candidates, including the clinical-stage agent described in EP1966155A1, where the 7-fluoro substituent is retained in the final drug substance [1]. In this inhibitor class, the 7-fluoro atom participates in a key hydrophobic interaction within the MEK allosteric binding pocket, and its replacement with hydrogen or relocation to other positions results in loss of enzymatic potency [2]. The patent explicitly teaches that the 7-fluoro substitution pattern is essential for the claimed MEK inhibitory activity, distinguishing it from other fluorobenzimidazole regioisomers.

MEK inhibition cancer kinase inhibitor

Distinct Hydrogen-Bond Network Formation in 7-Fluoro-Substituted Benzimidazoles vs. Other Isomers

A structural investigation of weak intermolecular interactions in fluorine-substituted benzimidazoles demonstrated that the position of fluorine substitution significantly alters hydrogen-bond (N–H···N, O–H···N) and halogen-bond patterns in the solid state [1]. The study provides crystallographic evidence that fluorine position determines the supramolecular assembly and could influence drug-receptor interactions. The 7-fluoro-5-hydroxy substitution creates a unique donor–acceptor topology, with the 5-hydroxy group engaging in hydrogen-bond networks that are geometrically distinct from those formed by the 4-, 5-, or 6-fluoro isomers.

crystallography intermolecular interactions hydrogen bonding

Validated Application Scenarios for 7-Fluoro-1H-benzo[d]imidazol-5-ol


MEK Inhibitor Lead Optimization and Scale-Up

7-Fluoro-1H-benzo[d]imidazol-5-ol is the direct precursor for the 7-fluoro-substituted benzimidazole-5-carboxamide MEK inhibitor scaffold, as taught in EP1966155A1 [1]. This application is supported by evidence that the 7-fluoro substituent is essential for MEK binding; substitution at alternative positions yields inactive compounds. Research programs synthesizing MEK inhibitor candidates should procure this specific regioisomer to maintain target engagement fidelity.

Antiviral Drug Discovery—HBV and HCV Programs

1H-Benzimidazol-5-ol derivatives, including fluorinated variants, have demonstrated anti-HBV activity in HepG2.2.15 cell-based assays [2]. Additionally, fluorobenzimidazole analogs show improved pharmacokinetic properties over non-fluorinated counterparts in HCV NS5A inhibitor programs [3]. The 7-fluoro-5-hydroxy scaffold can serve as a starting point for synthesizing novel antiviral leads with the PK benefits conferred by fluorine substitution.

Structure-Based Drug Design Requiring Fluorine-Mediated Intermolecular Interactions

Crystallographic evidence demonstrates that fluorine position on the benzimidazole ring dictates hydrogen-bond and halogen-bond networks [4]. Researchers pursuing co-crystallography, fragment-based screening, or computational docking with fluorinated benzimidazole fragments should use the 7-fluoro isomer when the target binding site geometry requires a fluorine atom oriented ortho to the imidazole NH and para to the 5-hydroxy group.

Synthesis of Positionally Defined Fluorescent or PET Probe Precursors

The electron-withdrawing fluorine at position 7 combined with the electron-donating 5-hydroxy group creates a specific push-pull electronic system that can be exploited for designing environment-sensitive fluorescent probes or positron emission tomography (PET) tracer precursors. The positional specificity ensures consistent photophysical properties that would be altered by using a different fluorobenzimidazole isomer.

Quote Request

Request a Quote for 7-Fluoro-1H-benzo[d]imidazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.